6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical agent. This compound is classified under the category of nitrogen-containing heterocycles, specifically pyrazolopyridines, which are known for their diverse biological activities.
This compound is primarily sourced from synthetic routes in laboratory settings. It belongs to the class of organic compounds characterized by the presence of a pyrazole ring fused to a pyridine structure. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.
The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride typically involves multi-step organic reactions. One common method includes:
These reactions often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
The molecular formula for 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is . The compound features a bicyclic structure where the pyrazole ring is fused to a pyridine ring.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for developing derivatives with enhanced pharmacological properties.
The mechanism of action for 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is primarily linked to its interaction with specific biological targets such as enzymes or receptors. For instance, compounds in this class have been studied for their inhibitory effects on various kinases or other enzymes involved in disease pathways.
The physical properties include:
Chemical properties include:
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride has potential applications in various fields:
This compound exemplifies the utility of heterocyclic chemistry in drug discovery and development processes. Its unique structure offers pathways for further modifications aimed at enhancing therapeutic efficacy and specificity.
Pyrazolo[3,4-c]pyridines represent a distinct subclass of fused bicyclic heterocycles characterized by a pyrazole ring annulated at its 3- and 4-positions to the 4- and 3-positions of a pyridine ring, respectively. This scaffold exhibits unique physicochemical properties due to the interplay between the electron-rich pyrazole and electron-deficient pyridine moieties. The partial saturation of the pyridine ring in 4,5,6,7-tetrahydro derivatives introduces conformational flexibility while preserving hydrogen-bonding capabilities, making these compounds versatile building blocks in medicinal and materials chemistry [2].
Pyrazolo[3,4-c]pyridines belong to the broader family of pyrazolopyridines, which comprises five structural isomers differentiated by ring fusion patterns ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]). The [3,4-c] isomer is distinguished by:
Table 1: Fundamental Chemical Identifiers of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Dihydrochloride
Property | Value | Source |
---|---|---|
CAS Number (dihydrochloride) | 121228960 (PubChem CID) | [1] |
CAS Number (free base) | 871792-61-9 | [2] |
Molecular Formula | C₁₃H₁₇Cl₂N₃ (dihydrochloride) | [1] [4] |
IUPAC Name | 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride | [1] |
SMILES (dihydrochloride) | C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl.Cl | [1] [4] |
Canonical SMILES (free base) | C1CNCC2=C1C=NN2 | [2] |
The benzyl substitution at position 6 confers enhanced bioactivity through:
Table 2: Experimental Pharmacological Profiles of Pyrazolo[3,4-c]pyridine Derivatives
Biological Target | Activity | Experimental Model | |
---|---|---|---|
Serotonin Transporter (SERT) | Ki = 3.2 nM | In silico docking | [2] |
Antidepressant-like effects | 40% reduction in immobility time | Rodent forced swim test | [2] |
MAO-B inhibition | IC50 = 8.7 µM | Enzymatic assay | [5] |
The evolution of this scaffold reflects broader trends in heterocyclic chemistry:
Table 3: Chronological Development of Key Derivatives
Year | Development | CAS Number | |
---|---|---|---|
2009 | First report of free base synthesis | 871792-61-9 | [2] |
2012 | Introduction of 6-benzyl dihydrochloride derivative | 121228960 (PubChem) | [1] |
2015 | Misassigned pyrazolo[4,3-c]pyridine isomer | 1220038-34-5 | [3] |
2020 | Hydroxy-substituted analog commercialization | PH013800 (Sigma) | [4] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1